N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide
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Overview
Description
N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
The synthesis of N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide involves several steps. One common method starts with the preparation of pyrrole derivatives, followed by cyclization and functionalization to introduce the sulfonamide group. The process typically involves:
Cross-coupling reactions: Using acyl (bromo)acetylenes and pyrrole rings in the presence of solid alumina at room temperature.
Addition reactions: Propargylamine is added to the acetylenes to form N-propargylenaminones.
Cyclization: Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the final product.
Chemical Reactions Analysis
N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic applications, including drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide involves its interaction with various molecular targets and pathways. The compound’s sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their function. Additionally, the pyrrole rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide can be compared with other pyrrolopyrazine derivatives, which also exhibit diverse biological activities. Similar compounds include:
Pyrrolo[1,2-a]pyrazines: Known for their antibacterial and antifungal activities.
5H-pyrrolo[2,3-b]pyrazines: Noted for their kinase inhibitory properties.
The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and rings, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-10(2)14(12,13)11-5-7-3-4-9-8(7)6-11/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJFBZRDRQJTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCNC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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